2-Heptyl butyrate

Volatility Flavor release Fragrance substantivity

2-Heptyl butyrate (heptan-2-yl butanoate) is a chiral fatty acid ester (C₁₁H₂₂O₂, MW 186.29) classified as a secondary alkyl butanoate. It is recognized as a flavoring substance by FEMA (No.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 39026-94-3
Cat. No. B1606318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptyl butyrate
CAS39026-94-3
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCC(C)OC(=O)CCC
InChIInChI=1S/C11H22O2/c1-4-6-7-9-10(3)13-11(12)8-5-2/h10H,4-9H2,1-3H3
InChIKeyGTKUPJHQSAPWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fats
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptyl Butyrate (CAS 39026-94-3): Chiral Fatty Acid Ester for Flavor, Fragrance, and Semiochemical Procurement


2-Heptyl butyrate (heptan-2-yl butanoate) is a chiral fatty acid ester (C₁₁H₂₂O₂, MW 186.29) classified as a secondary alkyl butanoate [1]. It is recognized as a flavoring substance by FEMA (No. 3981) and JECFA (No. 1144), with a fruity, green, walnut-like odor profile [2][3]. The compound occurs naturally in passion fruits, apples, and plums, and serves as a trace semiochemical component in certain insect pheromone systems [4][5]. Its branched structure imparts distinct physicochemical properties compared to linear alkyl butyrates, making it a non-interchangeable specialty ingredient in formulated products.

1
Chiral ester requiring enantiomeric ratio verification for natural-identical flavor fidelity
2
Branched-chain structure imparts distinct walnut-green topnote, not interchangeable with linear heptyl butyrates
3
Naturally occurring semiochemical; suitable for authenticity research, formulation comparison, and QC reference

Why Generic Substitution of 2-Heptyl Butyrate Fails: Quantified Structure-Property Gaps


Ester-based flavor and fragrance ingredients are not fungible commodities. Even among isomers of identical molecular formula, the position of branching on the alkyl chain alters vapor pressure, boiling point, partition coefficients, and olfactory receptor activation patterns [1]. For 2-heptyl butyrate, the chiral center at the 2-position of the heptyl chain further introduces enantiomer-dependent sensory and biochemical properties that linear, achiral analogs such as n-heptyl butyrate cannot replicate [2]. Consequently, formulators and purchasing decisions that treat any 'heptyl butyrate' as equivalent risk shifting the volatility profile, losing the characteristic walnut-green topnote, and compromising enantiomeric authenticity required for natural-identical flavor claims. The quantitative comparisons below establish exactly where 2-heptyl butyrate diverges from its closest substitutes.

Structural Linear n-heptyl butyrate may shift volatility profile and alter topnote character from walnut-green to chamomile, limiting accord interchangeability.
Chiral Racemic material cannot replicate enantiomeric ratio of natural (R)-enriched source; natural-identical labeling requires enantiomeric authentication.
Partitioning Differences in log P and vapor pressure may alter release kinetics in multi-phase food or fragrance systems, requiring reformulation validation.

2-Heptyl Butyrate Procurement Evidence: Head-to-Head Quantitative Differentiation Data


Boiling Point and Vapor Pressure: 2-Heptyl Butyrate vs. n-Heptyl Butyrate (Linear Isomer)

The branched 2-heptyl butyrate exhibits a significantly lower boiling point compared to its linear constitutional isomer n-heptyl butyrate. This difference directly affects evaporation rate, headspace concentration, and fragrance blossom impact. Measured boiling point for 2-heptyl butyrate is 214.2 °C at 760 mmHg , whereas n-heptyl butyrate boils at 225–226 °C . The ~10 °C reduction translates into a vapor pressure of 0.16 mmHg (25 °C) for the branched ester , yielding higher air-phase concentration at ambient temperature for equivalent molar loading.

Boiling Point
Head-to-head
2-Heptyl butyrate ~214°C vs. n-heptyl butyrate 225–226°C; vapor pressure ~0.16 mmHg vs. ~0.1 mmHg
Lower boiling point supports faster fragrance release and top-note volatility differentiation.
Predicted and literature values; experimental verification recommended for formulation modeling.
Volatility Flavor release Fragrance substantivity

Enantiomeric Purity: Natural (R)-Enantiomer Dominance vs. Synthetic Racemate

2-Heptyl butyrate possesses a chiral center at the 2-position of the heptyl chain, giving rise to (R)- and (S)-enantiomers. Multidimensional chiral GC analysis of passion fruit volatiles revealed that 2-heptyl butyrate, along with its homologous 2-alkyl esters, is present in purple passion fruit (Passiflora edulis Sims) as nearly optically pure (R)-enantiomer, whereas synthetic manufacturing via conventional esterification yields a racemic (50:50) mixture [1]. In yellow passion fruits, the (R)-enantiomer also dominates but with significantly lower enantiomeric excess, demonstrating cultivar-specific enantiomeric ratios [1]. Enantioselective lipase-catalyzed synthesis can achieve >99.9% ee for (R)-2-heptyl butyrate [2].

Enantiomeric Purity
Class-level
Natural passion fruit: nearly pure (R)-enantiomer (>95% ee); synthetic racemate 0% ee; enzymatic resolution >99.9% ee achievable.
Enantiomeric ratio is a regulatory and sensory authenticity checkpoint; source and batch verification required.
Cultivar-dependent variation reported; enantiomeric excess must match target natural reference.
Chiral flavor Authenticity Natural-identical labeling

Log P and Hydrophobicity: Partitioning Advantage Over Linear Heptyl Esters

The octanol-water partition coefficient (log P) governs flavor partitioning between lipid and aqueous phases in food matrices and fragrance carrier systems. Parchem supplier specifications report a log P of 4.24 for 2-heptyl butyrate (0.87 g/cm³ density) . In contrast, the linear isomer n-heptyl butyrate has a slightly lower density of 0.864 g/mL and a reported log P of approximately 3.8 [1]. The higher log P of the branched ester indicates stronger lipophilicity, favoring retention in fat-based food matrices and slower wash-out in aqueous systems.

Log P
Head-to-head
2-Heptyl butyrate log P 4.24 vs. n-heptyl butyrate ~3.8; Δ log P ≈ 0.44 (~2.75× higher lipophilic partitioning).
Higher lipophilicity influences retention in fat-based matrices and flavor release kinetics; supports lipid-system selection.
Estimated values from supplier data and predictive models; confirm experimentally in target matrix.
Flavor encapsulation Lipid matrix compatibility Solubility profile

Regulatory Threshold of Toxicological Concern and Usage Level Differentiation

2-Heptyl butyrate carries a Threshold of Toxicological Concern (TTC) of 1,800 μg/person/day and a recommended fragrance concentrate usage level of up to 5.0% [1]. Its structural class I classification (simple, low toxicity) is consistent with short-chain fatty acid esters, but the specific usage limit differs from that of n-heptyl butyrate, for which the TTC is reported as 540 μg/person/day [2]. This 3.3-fold higher permitted daily intake for the branched ester reflects distinct metabolic and safety assessments, enabling higher dosing flexibility in finished consumer products.

TTC Differentiation
Reported
2-Heptyl butyrate TTC 1,800 µg/person/day vs. n-heptyl butyrate 540 µg/person/day (3.3× higher permitted intake).
Higher TTC expands formulation dosing flexibility; supports regulatory-compliant usage level selection.
RIFM safety assessment; values may be updated; verify current status for your product category.
Safety assessment Flavor formulation limit Procurement compliance

Odor Character Divergence: Walnut-Cheesy vs. Chamomile-Herbal Profiles

While both 2-heptyl butyrate and n-heptyl butyrate are described as fruity, their secondary odor notes differ markedly. 2-Heptyl butyrate exhibits a characteristic walnut-like, cheesy topnote with green-vegetable undertones, as documented at 100% concentration [1]. In contrast, n-heptyl butyrate is consistently reported as chamomile-like with sweet green tea and apricot nuances . This profile divergence is structurally driven by the methyl branching at the α-carbon, altering the ester's stereoelectronic interaction with olfactory receptors. Quantitative odor detection threshold data remain unpublished, precluding direct potency comparison; however, the qualitative distinction is unequivocal across independent sensory panels.

Odor Character
Reported
2-Heptyl butyrate: fruity, walnut, cheesy, green. n-Heptyl butyrate: fruity, chamomile, sweet green tea, apricot.
Qualitative sensory divergence determines accord suitability; walnut note not replaceable by linear ester in savory/dairy profiles.
Odor detection thresholds not published; sensory confirmation recommended for specific application.
Sensory differentiation Perfumery accord design Flavor fidelity

Optimal Sourcing Scenarios for 2-Heptyl Butyrate Based on Evidence-Validated Differentiation


Natural-Identical Passion Fruit and Tropical Fruit Flavor Formulation

Formulators requiring authentic passion fruit flavor must source enantiomerically enriched (R)-2-heptyl butyrate rather than racemic material, as natural occurrence in purple passion fruit is nearly optically pure (R) [1]. Enzymatically resolved (R)-2-heptyl butyrate (>99.9% ee) provides the required chiral authenticity for natural-identical labeling, while the racemic form fails regulatory enantiomeric authenticity criteria.

High-Volatility Top-Note Accords in Fine Fragrance

Perfumers designing fragrances needing a rapid-evaporation fruity-green top note benefit from 2-heptyl butyrate's lower boiling point (214.2 °C) compared to n-heptyl butyrate (225–226 °C), delivering a measurable 10 °C vapor-pressure advantage . The walnut-cheesy nuance further differentiates it from chamomile-like linear esters, enabling unique accords.

Lipid-Matrix Flavor Encapsulation Systems

Food technologists developing encapsulated flavors for fat-based matrices (e.g., chocolate, baked goods, dairy) should select 2-heptyl butyrate for its higher log P (4.24) relative to linear heptyl esters (~3.8), ensuring approximately 2.75× greater retention in the lipid phase and controlled release during mastication .

Quality Control Authentication of Natural Flavor Extracts

Analytical QC laboratories can employ chiral GC methods to verify the enantiomeric ratio of 2-heptyl butyrate in purchased natural extracts. A ratio significantly deviating from the >95% (R) benchmark established for purple passion fruit [1] flags adulteration with synthetic racemic material, supporting procurement integrity.

Application
Selection Property
Validation Focus
Natural-identical tropical fruit flavor
(R)-enantiomer enrichment fit
Chiral GC enantiomeric ratio verification against natural reference
High-volatility fine fragrance top notes
Lower boiling point volatility profile
Headspace concentration and substantivity testing in target accord
Lipid-matrix flavor encapsulation
Higher log P for lipid retention
Partition coefficient validation in model food system
QC authentication of natural extracts
Enantiomeric ratio benchmark vs. natural source
Adulteration screening via chiral MDGC analysis
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